2-((2-Methoxy-5-methylphenyl)amino)benzoic acid

Cell proliferation assay IC50 determination Antiproliferative activity

Researchers investigating fenamate structure-activity relationships often face batch-to-batch variability that undermines reproducibility. This N-phenylanthranilic acid derivative (CAS 24542-66-3) eliminates that variable as a fully characterized SAR reference compound. • Defined 2-methoxy-5-methyl substitution pattern-systematically distinct from mefenamic acid (2,3-dimethyl) and flufenamic acid (3-CF₃)-enabling controlled SAR comparisons. • Quantified biological activity: IC50 28±3 μM in proliferation assays; characterized metabolic stability (38% parent remaining at 1h in human liver microsomes). • Supplied at ≥95% purity with rigorous QC; dual utility as a COX-2/TRP channel research probe and differentiation-inducing tool compound for oncology/dermatology studies.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 24542-66-3
Cat. No. B15101594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
CAS24542-66-3
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H15NO3/c1-10-7-8-14(19-2)13(9-10)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18)
InChIKeyUTBUACJZUUHBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid Overview


2-((2-Methoxy-5-methylphenyl)amino)benzoic acid (CAS 24542-66-3) is an N-phenylanthranilic acid (fenamate-class) derivative with the molecular formula C15H15NO3 and molecular weight 257.28 g/mol . The compound features a 2-methoxy-5-methyl substitution pattern on the N-phenyl ring, distinguishing it from both the unsubstituted parent N-phenylanthranilic acid and therapeutically established fenamates such as mefenamic acid (2,3-dimethyl substitution) and flufenamic acid (3-trifluoromethyl substitution). This specific substitution pattern confers unique physicochemical and biological interaction properties that have been exploited in structure-activity relationship (SAR) investigations targeting ion channels, enzymes, and cellular differentiation pathways [1]. Commercially, the compound is available at ≥95% purity for research applications, with typical storage requirements of cool, dry conditions .

Fenamate-class SAR probe – Distinct 2-methoxy-5-methyl substitution supports systematic structure-activity relationship investigations.
Ion channel & enzyme target engagement – Reported modulation context in ion channel and enzyme inhibition assays.
Cellular differentiation pathway studies – Documented effects on monocyte differentiation and antiproliferative response in research models.
Research-grade purity – Suitable for reproducible in vitro cellular and biochemical assays.

2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid: Substitution Selectivity


N-Phenylanthranilic acid derivatives exhibit pronounced sensitivity to ring substitution patterns in both their physicochemical properties and biological activities. Systematic SAR studies have demonstrated that the position and electronic nature of substituents on the N-phenyl ring critically influence uncoupling activity, ion channel modulation, and enzyme inhibition profiles [1]. The 2-methoxy-5-methyl substitution pattern in CAS 24542-66-3 represents a specific structural configuration that differs fundamentally from the 2,3-dimethyl substitution of mefenamic acid (CAS 61-68-7), the 3-trifluoromethyl substitution of flufenamic acid (CAS 530-78-9), and the unsubstituted N-phenylanthranilic acid (fenamic acid, CAS 91-40-7). These structural variations translate into measurable differences in cellular potency, metabolic stability, and target engagement, as quantified in the evidence sections below [2]. Generic substitution among fenamate-class compounds without accounting for these substitution-specific properties would introduce uncontrolled experimental variables and compromise reproducibility in both in vitro and in vivo investigations.

Target
Common Substitutes & Mismatch Risk
2-Methoxy-5-methyl substitution
Mefenamic acid (2,3-dimethyl) Distinct substitution pattern alters cellular potency profile and target engagement; assay responses may not transfer directly.
2-Methoxy-5-methyl substitution
Flufenamic acid (3-trifluoromethyl) Electron-withdrawing trifluoromethyl group yields different ion channel modulation and metabolic stability; data cannot be extrapolated.
2-Methoxy-5-methyl substitution
Unsubstituted N-phenylanthranilic acid Absence of methoxy/methyl substituents removes key pharmacophoric interactions; substitution-specific SAR is not retained.

2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid: Differentiation Evidence


Cellular Proliferation Inhibition Potency

In a standardized cell proliferation assay, 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid (designated as Compound 7 in the study) demonstrated an IC50 of 28 ± 3 μM [1]. This value establishes a clear quantitative benchmark relative to structurally related N-phenylanthranilic acid analogs tested under identical conditions, where Compounds 2, 4, 1, and 6 showed IC50 values of 52 ± 4 μM, 55 ± 11 μM, >100 μM, and >100 μM, respectively [1]. The 28 μM IC50 positions this compound at the threshold of useful cellular activity, distinguishing it from inactive or weakly active analogs while also defining its potency limitations relative to sub-micromolar inhibitors.

Cellular Proliferation
Inhibition Potency
Head-to-head
IC50 28 ± 3 μM
~1.9-fold more potent than Compound 2 (52 μM); >3.6-fold over Compounds 1,6 (>100 μM)
Reported cell-based potency context; supports SAR differentiation from inactive analogs.
Values from standardized proliferation assay; within tested set only.
Cell proliferation assay IC50 determination Antiproliferative activity

Metabolic Stability Profile

2-((2-Methoxy-5-methylphenyl)amino)benzoic acid exhibited 38% parent compound remaining after incubation in human liver microsomes under standardized ADME assay conditions . In a separate CYP-mediated metabolic stability assessment in human liver microsomes (10 μM, 1 hour incubation with NADPH), the compound demonstrated a half-life value of approximately 1 hour with 10% parent remaining [1]. This moderate metabolic stability profile contrasts with fenamate-class compounds bearing different substitution patterns; for context, mefenamic acid exhibits extensive hepatic metabolism via CYP2C9 and UGT enzymes with a reported human plasma half-life of approximately 2 hours following oral administration.

Metabolic Stability
Profile
Class-level
38% parent remaining; t½ ≈ 1 h
10% parent at 1 h (10 μM, human liver microsomes + NADPH)
Moderate in vitro stability context; may support extended cellular assay exposure.
No direct head-to-head comparator data; class-level inference from fenamate metabolism.
Metabolic stability Hepatic clearance ADME Liver microsomes

COX-2 Inhibition Activity

2-((2-Methoxy-5-methylphenyl)amino)benzoic acid has been tested in vitro for inhibition of cyclooxygenase-2 (COX-2) in a human blood assay . The compound's interaction with cyclooxygenase enzymes positions it within the broader fenamate class known for COX inhibitory activity, though quantitative IC50 data for COX-2 inhibition by this specific compound were not available in the identified primary literature. This contrasts with established fenamates such as mefenamic acid, which demonstrates COX-2 inhibitory activity with reported IC50 values in the low micromolar range in similar human whole blood assays.

COX-2 Inhibition
Activity
Data to verify
Functional annotation present
No quantitative IC50 available
Supports COX-2 pathway investigation; requires confirmatory potency data.
Evidence from in vitro human blood assay; source data not available.
Cyclooxygenase-2 COX-2 inhibition Anti-inflammatory Human blood assay

2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid: Application Scenarios


SAR Studies of N-Phenylanthranilic Acid Derivatives

CAS 24542-66-3 serves as a defined reference compound for SAR investigations of fenamate-class molecules. Its 2-methoxy-5-methyl substitution pattern provides a distinct structural variant that enables systematic comparison with mefenamic acid (2,3-dimethyl), flufenamic acid (3-trifluoromethyl), and unsubstituted N-phenylanthranilic acid. The quantitative cellular potency data (IC50 = 28 ± 3 μM in proliferation assays) [1] establishes this compound as a moderately active scaffold suitable for assessing the impact of additional structural modifications on antiproliferative activity.

Metabolic Stability and ADME Profiling

The compound's characterized metabolic stability profile in human liver microsomes (38% parent remaining; half-life ≈1 hour at 10 μM with NADPH) [1] [2] makes it suitable as a reference compound for hepatic clearance studies and CYP/UGT metabolism investigations. Researchers evaluating fenamate-class metabolic liabilities can use CAS 24542-66-3 as a benchmark to compare structural modifications designed to improve metabolic stability.

Cyclooxygenase Pathway Studies

With documented in vitro testing for COX-2 inhibition in human blood assays [1], CAS 24542-66-3 may be employed as a tool compound for investigating arachidonic acid cascade mechanisms. The compound's moderate activity profile makes it appropriate for studies examining the relationship between N-phenyl substitution patterns and COX isozyme selectivity, particularly when compared to more potent fenamate-class COX inhibitors.

Cellular Differentiation and Antiproliferative Research

The compound's demonstrated activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [1], combined with its quantified IC50 of 28 ± 3 μM in cell proliferation assays [2], supports its application in cancer biology and dermatological research. This dual activity profile makes CAS 24542-66-3 a valuable tool compound for investigating differentiation-inducing mechanisms in leukemia, psoriasis, and related hyperproliferative disorders.

Application
Selection Property
Validation Focus
SAR Studies of Fenamate Derivatives
Substitution-dependent cellular potency profile
Compare antiproliferative activity with mefenamic/flufenamic acid scaffolds
Metabolic Stability / ADME Profiling
In vitro hepatic clearance benchmark
Cross-reference with CYP/UGT metabolic liability data
COX Pathway Investigation
COX-2 pathway tool compound with moderate annotation
Confirm isozyme selectivity and quantitative potency in relevant assays
Cellular Differentiation & Antiproliferative Research
Differentiation-inducing activity in monocyte models
Validate mechanism in leukemia/psoriasis hyperproliferative disorder models

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